21-Hydroxyeplerenone

Description

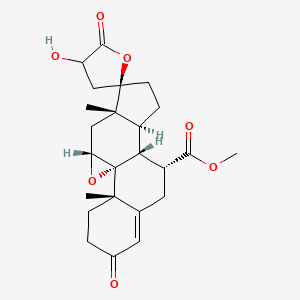

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-21-6-4-13(25)8-12(21)9-14(19(27)29-3)18-15-5-7-23(10-16(26)20(28)31-23)22(15,2)11-17-24(18,21)30-17/h8,14-18,26H,4-7,9-11H2,1-3H3/t14-,15+,16?,17-,18+,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCONGKEWSYBKD-NBACNWMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334678-67-0 | |

| Record name | 21-Hydroxyeplerenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334678670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-HYDROXYEPLERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R014GSYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 21-Hydroxyeplerenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

21-Hydroxyeplerenone is a major metabolite of Eplerenone, a selective mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and heart failure.[1] Understanding the formation, chemical properties, and biological context of this metabolite is crucial for a comprehensive understanding of Eplerenone's pharmacology and for the development of related compounds. This technical guide provides a detailed overview of the discovery, synthesis (primarily through biological means), and key characteristics of this compound.

Discovery and Biological Formation

This compound was identified as a significant human and canine metabolite of Eplerenone through in-vitro and in-vivo metabolic studies.[2] Its discovery is intrinsically linked to the elucidation of Eplerenone's metabolic pathways.

The formation of this compound is primarily a phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP3A5.[2][3][4] While both enzymes contribute to its formation, CYP3A4 is the major catalyst for the 6β- and 21-hydroxylation of Eplerenone in humans. Studies with recombinant enzymes have shown that this compound is formed preferentially by CYP3A5 over CYP3A4.

The metabolic conversion involves the introduction of a hydroxyl group at the C21 position of the Eplerenone molecule. This hydroxylation is a key step in the body's process of modifying the drug for excretion.

Signaling Pathway Context: Aldosterone and the Mineralocorticoid Receptor

Eplerenone exerts its therapeutic effect by blocking the action of aldosterone at the mineralocorticoid receptor. Aldosterone, a steroid hormone, plays a central role in regulating blood pressure and electrolyte balance. The signaling pathway involves aldosterone binding to the cytosolic mineralocorticoid receptor, which then translocates to the nucleus and acts as a transcription factor, leading to the expression of genes involved in sodium and water retention. By antagonizing this receptor, Eplerenone and its metabolites modulate this pathway.

Synthesis of this compound

A direct, scalable chemical synthesis for this compound is not prominently described in the scientific literature. The primary route to obtaining this compound is through the enzymatic hydroxylation of Eplerenone. This can be achieved in a laboratory setting using in-vitro metabolism systems.

Biological Synthesis: In-Vitro Metabolism

The generation of this compound can be accomplished using human liver microsomes or recombinant CYP3A4 or CYP3A5 enzymes. The following provides a general experimental protocol.

Experimental Protocol: In-Vitro Generation of this compound

-

Materials:

-

Eplerenone

-

Human liver microsomes or recombinant human CYP3A4/CYP3A5 enzymes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

Internal standard for analytical quantification

-

-

Incubation Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes or recombinant enzymes.

-

Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

-

Initiate the reaction by adding Eplerenone (typically dissolved in a small amount of organic solvent like DMSO).

-

Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.

-

For preparative scale, the supernatant can be concentrated and subjected to preparative HPLC for isolation and purification of the metabolite.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C24H30O7 |

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |

| CAS Number | 334678-67-0 |

| Appearance | Solid |

| Solubility | Chloroform: slightly soluble; Methanol: slightly soluble |

Enzymatic Kinetic Data

The following table summarizes the kinetic parameters for the formation of this compound from Eplerenone by human liver microsomes and recombinant CYP enzymes.

| Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Vmax/Km |

| Human Liver Microsomes | 0.143 | 211 | - |

| Recombinant CYP3A4 | - | - | 1.9 |

| Recombinant CYP3A5 | - | - | 3.3 |

Data sourced from in-vitro metabolism studies.

Characterization

The identification and characterization of this compound are typically performed using modern analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for detecting and quantifying this compound in biological matrices. The fragmentation pattern in the mass spectrometer provides structural information for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific public domain NMR data for this compound is scarce, 1H and 13C NMR would be essential for the definitive structural elucidation of the isolated metabolite. The spectra would be expected to show characteristic shifts indicative of the steroid backbone with modifications corresponding to the hydroxyl group at the C21 position.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.

Conclusion

This compound is a key metabolite in the disposition of Eplerenone. Its discovery has been pivotal in understanding the metabolic fate of the parent drug. While direct chemical synthesis routes are not well-documented, its generation through in-vitro metabolism provides a reliable method for obtaining this compound for further study. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working on Eplerenone and related mineralocorticoid receptor antagonists. Further research into the biological activity of this compound and the development of specific analytical standards will continue to be of high interest in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Inactive Metabolite: A Technical Guide to the Mechanism of Action of 21-Hydroxyeplerenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eplerenone, a selective mineralocorticoid receptor (MR) antagonist, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is intrinsically linked to its metabolism, which predominantly yields two major metabolites: 6β-hydroxyeplerenone and 21-hydroxyeplerenone. This technical guide provides an in-depth exploration of the mechanism of action of this compound, a significant metabolite of eplerenone. While extensive research has elucidated the pharmacological profile of the parent drug, the activity of its metabolites, particularly this compound, is often summarily described as "inactive." This guide synthesizes the available scientific literature to provide a comprehensive understanding of the formation of this compound and the evidence supporting its classification as an inactive compound at the mineralocorticoid receptor.

Introduction

Eplerenone exerts its therapeutic effects by competitively blocking the binding of aldosterone to the mineralocorticoid receptor, thereby mitigating the deleterious effects of excessive MR activation, such as sodium and water retention, endothelial dysfunction, and cardiac fibrosis.[1][2] The clinical pharmacokinetics of eplerenone are characterized by extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system.[3][4] Understanding the pharmacological activity of its metabolites is crucial for a complete assessment of its clinical profile. This guide focuses on this compound, a primary product of eplerenone's metabolic pathway.

Mechanism of Action: The Role of the Mineralocorticoid Receptor

The primary mechanism of action of eplerenone, and by extension the assessment of its metabolites' activity, revolves around the mineralocorticoid receptor. Aldosterone, a mineralocorticoid hormone, binds to the MR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of genes involved in sodium and potassium transport. Eplerenone, as a competitive antagonist, binds to the MR but does not induce the conformational changes necessary for transcriptional activation, thus blocking the effects of aldosterone.[1]

The activity of any metabolite of eplerenone is therefore determined by its affinity for and functional effect at the mineralocorticoid receptor.

The Formation of this compound: A Metabolic Pathway

This compound is formed from eplerenone through a hydroxylation reaction catalyzed by cytochrome P450 enzymes in the liver. Specifically, CYP3A4 is the major enzyme responsible for this metabolic conversion, with a minor contribution from CYP3A5.

Figure 1: Metabolic Conversion of Eplerenone.

Pharmacological Activity of this compound

Multiple sources, including regulatory documents and pharmacology reviews, consistently state that eplerenone has no active metabolites. This indicates that this compound, despite being a major metabolite, does not possess significant affinity for the mineralocorticoid receptor and therefore does not contribute to the therapeutic effects or the adverse effects of eplerenone.

Quantitative Data on Receptor Binding

A thorough review of the published scientific literature reveals a lack of specific quantitative data (e.g., IC50 or Ki values) for the binding affinity of this compound to the mineralocorticoid receptor. This absence of data, coupled with the repeated assertion of its inactivity, suggests that its affinity is negligible in a clinically relevant context.

Table 1: Comparative Pharmacological Data

| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Activity | Reference |

| Aldosterone | Mineralocorticoid Receptor | High Affinity (agonist) | Agonist | |

| Eplerenone | Mineralocorticoid Receptor | Moderate Affinity (antagonist) | Antagonist | |

| This compound | Mineralocorticoid Receptor | Data not publicly available; considered inactive | Inactive |

Experimental Protocols

To determine the activity of a compound like this compound at the mineralocorticoid receptor, two primary types of in vitro experiments are typically conducted: a radioligand binding assay to assess binding affinity and a reporter gene assay to evaluate functional activity. The metabolic conversion can be studied using in vitro metabolism assays with liver microsomes.

Experimental Workflow: From Metabolism to Activity Assessment

Figure 2: Experimental workflow for assessing this compound activity.

Detailed Methodology: Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of this compound for the mineralocorticoid receptor would follow these general steps:

-

Preparation of Receptor Source: A membrane preparation from cells or tissues expressing the mineralocorticoid receptor is prepared by homogenization and centrifugation. The protein concentration of the preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor preparation, a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound ligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The IC50 value can then be converted to a binding affinity constant (Ki).

Detailed Methodology: In Vitro Metabolism Assay

To confirm the formation of this compound from eplerenone, an in vitro metabolism study using human liver microsomes would be conducted:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (as a source of CYP3A4/5), a NADPH-generating system (cofactor for P450 enzymes), and a buffer solution.

-

Initiation of Reaction: The reaction is initiated by adding eplerenone to the pre-warmed reaction mixture.

-

Incubation: The mixture is incubated at 37°C for a specific period.

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

-

Sample Analysis: The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of this compound.

Conclusion

This compound is a major metabolite of eplerenone, formed primarily by the action of CYP3A4. Based on the available scientific literature and regulatory information, this compound is considered pharmacologically inactive. Its lack of significant affinity for the mineralocorticoid receptor means that it does not contribute to the therapeutic efficacy of eplerenone. This understanding is critical for drug development professionals in interpreting the overall pharmacokinetic and pharmacodynamic profile of eplerenone and in designing future mineralocorticoid receptor antagonists with optimized metabolic pathways. While direct quantitative binding data for this compound remains elusive in the public domain, the consistent classification of this metabolite as inactive provides a strong basis for its role in the clinical pharmacology of eplerenone.

References

The Biological Role of 21-Hydroxyeplerenone: A Metabolic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

21-Hydroxyeplerenone is a primary metabolite of eplerenone, a selective mineralocorticoid receptor (MR) antagonist used in the management of hypertension and heart failure.[1][2] The clinical efficacy and safety profile of eplerenone are intrinsically linked to its metabolism. This technical guide provides a comprehensive overview of the biological role of this compound, with a focus on its formation, metabolic pathways, and its established lack of significant biological activity. While direct quantitative data on the biological activity of this compound is not extensively available in the public domain, this guide synthesizes the existing knowledge to elucidate its role in the overall pharmacology of eplerenone.

Eplerenone Metabolism and the Formation of this compound

Eplerenone undergoes extensive metabolism in humans, with the majority of the administered dose being converted to various metabolites.[3] The primary metabolic pathways involve hydroxylation reactions catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 and CYP3A5 isoforms.[4][5]

The formation of this compound occurs through the hydroxylation of the C21 position of the eplerenone molecule. This reaction is a key step in the metabolic clearance of the parent drug. Alongside 21-hydroxylation, 6β-hydroxylation is another major metabolic pathway, leading to the formation of 6β-hydroxyeplerenone.

Key Metabolites of Eplerenone

A study involving the oral administration of radiolabeled eplerenone in healthy human volunteers identified several key metabolites excreted in urine and feces. The relative abundance of these metabolites underscores the significance of the 21-hydroxylation pathway.

| Metabolite | Percentage of Excreted Dose (%) |

| 6β-hydroxy-eplerenone (6β-OHEP) | 32.0 |

| 6β,21-dihydroxy-eplerenone (6β,21-OHEP) | 20.5 |

| 21-hydroxy-eplerenone (21-OHEP) | 7.89 |

| 2α,3β,21-trihydroxy-eplerenone (2α,3β,21-OHEP) | 5.96 |

The Biological Inactivity of this compound

A crucial aspect of the biological role of this compound is its characterization as an inactive metabolite . This signifies that it does not contribute to the therapeutic effects of eplerenone, which are mediated by the blockade of the mineralocorticoid receptor. The lack of activity of its metabolites is a distinguishing feature of eplerenone's pharmacokinetic profile.

The inactivity of this compound and other metabolites has important clinical implications:

-

Predictable Pharmacodynamics: The therapeutic effect of eplerenone is directly attributable to the parent compound, simplifying dose-response relationships.

-

Reduced Potential for Off-Target Effects: Inactive metabolites are less likely to interact with other receptors or biological targets, contributing to a more favorable side-effect profile.

-

No Accumulation of Active Moieties: The clearance of eplerenone through conversion to inactive metabolites prevents the accumulation of pharmacologically active substances, which could otherwise lead to prolonged or unpredictable effects.

Experimental Protocols

While specific experimental protocols for determining the biological activity of this compound are not detailed in the search results, the general methodologies for such assessments are well-established in pharmacology and drug development.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. A typical protocol would involve:

-

Preparation of Receptor Source: This could be a purified recombinant receptor, a cell membrane preparation from cells overexpressing the receptor of interest (e.g., mineralocorticoid, glucocorticoid, androgen, or progesterone receptors), or a tissue homogenate known to be rich in the receptor.

-

Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-aldosterone for the MR) is incubated with the receptor preparation.

-

Competition Assay: The ability of unlabeled this compound to displace the radioligand from the receptor is measured across a range of concentrations.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value provides a quantitative measure of the compound's binding affinity.

In Vitro Functional Assays

These assays assess the functional consequences of a compound binding to its target receptor. For a potential mineralocorticoid receptor antagonist, this might involve:

-

Cell-Based Reporter Gene Assay: Cells co-transfected with a plasmid encoding the mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an aldosterone-responsive promoter are used.

-

Agonist Stimulation: The cells are stimulated with aldosterone to induce the expression of the reporter gene.

-

Antagonist Activity Measurement: The ability of this compound to inhibit the aldosterone-induced reporter gene expression is quantified.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the maximal response to aldosterone (IC50) is determined.

Signaling Pathways and Experimental Workflows

The primary biological role of this compound is as a product of eplerenone metabolism, a pathway designed to facilitate the drug's elimination.

Caption: Metabolic pathway of eplerenone to inactive metabolites via CYP3A4 and CYP3A5.

The logical relationship concerning the biological role of this compound can be summarized as follows:

Caption: Logical flow defining the biological role of this compound.

Conclusion

The primary biological role of this compound is that of a major, inactive metabolite in the clearance pathway of eplerenone. Its formation, mediated by CYP3A4 and CYP3A5, is a critical step in the detoxification and elimination of the parent drug. The lack of significant biological activity of this compound and other metabolites contributes to the predictable pharmacodynamic profile and favorable safety characteristics of eplerenone. While further research to quantify the precise binding affinities and functional activities of eplerenone's metabolites would be of academic interest, the current body of evidence strongly supports their classification as inactive, solidifying the understanding that the therapeutic effects of eplerenone are solely attributable to the parent molecule. This knowledge is fundamental for drug development professionals in the design and evaluation of new mineralocorticoid receptor antagonists.

References

- 1. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of 21-Hydroxyeplerenone: A Cytochrome P450-Mediated Metabolic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eplerenone, a selective mineralocorticoid receptor antagonist, is a crucial therapeutic agent in the management of hypertension and heart failure. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate within the body. A significant metabolic pathway for eplerenone is the formation of 21-hydroxyeplerenone, a major metabolite.[1] This technical guide provides a comprehensive overview of the enzymatic processes, quantitative kinetics, and experimental methodologies involved in the conversion of eplerenone to this compound, tailored for professionals in drug development and metabolic research.

The Central Role of Cytochrome P450 in Eplerenone Metabolism

The metabolism of eplerenone is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isoform responsible for its oxidative metabolism.[2][3] In vitro studies have conclusively demonstrated that CYP3A4 catalyzes the two primary metabolic transformations of eplerenone: 6β-hydroxylation and 21-hydroxylation. While CYP3A4 is the major player, research also indicates a role for CYP3A5 in the formation of this compound, with studies suggesting that this metabolite is formed preferentially by CYP3A5 compared to CYP3A4. The extensive metabolism of eplerenone is evident from the fact that less than 5% of an administered dose is recovered as unchanged drug in urine and feces.

Quantitative Analysis of this compound Formation

The formation of this compound has been quantified in several studies, providing valuable insights into the kinetics of this metabolic reaction. These studies are crucial for understanding the drug's clearance and potential for drug-drug interactions.

In Vitro Kinetic Parameters in Human Liver Microsomes

In vitro experiments using human liver microsomes have been instrumental in determining the kinetic parameters for the primary metabolic pathways of eplerenone. The following table summarizes the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of this compound and 6β-hydroxyeplerenone.

| Metabolite | Vmax (nmol/min/mg) | Km (µM) | Reference |

| This compound | 0.143 | 211 | |

| 6β-Hydroxyeplerenone | 0.973 | 217 |

In Vitro Intrinsic Clearance by CYP3A4 and CYP3A5

Further studies have elucidated the relative contributions of CYP3A4 and CYP3A5 to the formation of this compound by calculating the intrinsic clearance (Vmax/KM).

| Enzyme | Vmax/KM (relative units) | Reference |

| CYP3A5 | 3.3 | |

| CYP3A4 | 1.9 |

Excretion of Eplerenone Metabolites in Humans

Following oral administration of radiolabeled eplerenone to healthy volunteers, the major metabolites were identified and quantified in urine and feces. These data highlight the significance of 21-hydroxylation in the overall elimination of the drug.

| Metabolite | Percentage of Dose Excreted | Reference |

| 6β-hydroxy-eplerenone | 32.0% | |

| 6β,21-dihydroxy-eplerenone | 20.5% | |

| 21-hydroxy-eplerenone | 7.89% | |

| 2α,3β,21-trihydroxy-eplerenone | 5.96% |

Visualizing the Metabolic Pathway of Eplerenone

The metabolic conversion of eplerenone to its primary hydroxylated metabolites can be represented as a clear pathway, illustrating the central role of CYP3A4 and CYP3A5.

Experimental Protocols for Studying this compound Formation

The investigation of eplerenone metabolism and the formation of this compound relies on established in vitro and analytical methodologies.

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters of this compound formation and identify the responsible CYP isoforms.

Methodology:

-

Incubation: Eplerenone is incubated with human liver microsomes or cDNA-expressed human CYP enzymes (e.g., CYP3A4, CYP3A5). The incubation mixture typically contains a buffered solution (e.g., potassium phosphate buffer), the enzyme source, the substrate (eplerenone), and a regenerating system for NADPH (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is essential for CYP enzyme activity.

-

Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile or methanol. This step also serves to precipitate proteins.

-

Sample Preparation: The quenched reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis. Liquid-liquid extraction or solid-phase extraction may be employed for further sample cleanup and concentration.

-

Inhibition Studies: To confirm the involvement of specific CYP isoforms, selective chemical inhibitors (e.g., ketoconazole for CYP3A4) or monoclonal antibodies against specific CYPs are included in the incubation mixture. A significant reduction in metabolite formation in the presence of an inhibitor indicates the involvement of that specific enzyme.

Analytical Quantification

Objective: To accurately measure the concentrations of eplerenone and this compound in biological matrices.

Methodology:

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the standard technique for separating eplerenone and its metabolites. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection and Quantification: Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for detection and quantification due to its high sensitivity and specificity. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for eplerenone and this compound are monitored. An internal standard is used to ensure accuracy and precision.

-

Method Validation: The analytical method is rigorously validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability.

Below is a generalized workflow for a typical in vitro metabolism study.

Conclusion

The formation of this compound is a key metabolic pathway in the disposition of eplerenone, primarily catalyzed by CYP3A4 and to a lesser extent, CYP3A5. Understanding the kinetics and the experimental methodologies to study this biotransformation is paramount for drug development professionals. The quantitative data and protocols outlined in this guide provide a foundational understanding for researchers involved in the preclinical and clinical evaluation of eplerenone and other related compounds. This knowledge is critical for predicting potential drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this important therapeutic agent.

References

Cytochrome P450-Mediated Metabolism of Eplerenone to 21-Hydroxyeplerenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eplerenone, a selective aldosterone antagonist, is a crucial therapeutic agent for hypertension and heart failure. Its metabolism is predominantly mediated by the cytochrome P450 (CYP) system, with the formation of 21-hydroxyeplerenone being a notable pathway. This technical guide provides an in-depth overview of the core aspects of this metabolic conversion, focusing on the enzymatic players, kinetic parameters, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts related to eplerenone and its metabolic profile.

Introduction

Eplerenone undergoes extensive metabolism in the liver, primarily catalyzed by CYP3A4.[1] While 6β-hydroxylation is a major metabolic route, 21-hydroxylation represents another significant pathway in the biotransformation of eplerenone.[2][3] The resulting metabolite, this compound, is one of the primary metabolic products excreted in urine and feces.[4] Understanding the specifics of this metabolic process, including the enzymes involved and their kinetic properties, is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring therapeutic efficacy and safety.

The Role of Cytochrome P450 Isoforms

In vitro studies have definitively identified CYP3A4 as the primary enzyme responsible for the 21-hydroxylation of eplerenone in humans.[2] Additionally, CYP3A5 has been shown to contribute to this metabolic pathway, with some studies suggesting it may even have a higher intrinsic clearance for the formation of this compound compared to CYP3A4.

The formation of this compound is significantly inhibited by selective CYP3A inhibitors such as ketoconazole, troleandomycin, and 6',7'-dihydroxybergamottin, further confirming the central role of this CYP subfamily. A monoclonal antibody against CYP3A4 has also been shown to inhibit the metabolism of eplerenone by 84%.

Quantitative Analysis of Eplerenone Metabolism

The kinetics of this compound formation have been characterized in human liver microsomes and using recombinant CYP enzymes. The following tables summarize the key quantitative data available in the literature.

Table 1: Michaelis-Menten Kinetic Parameters for 21-Hydroxylation of Eplerenone in Human Liver Microsomes

| Parameter | Value | Reference |

| Vmax (nmol/min/mg) | 0.143 | |

| Km (μM) | 211 |

Table 2: Intrinsic Clearance (Vmax/Km) for 21-Hydroxylation of Eplerenone by Recombinant Human CYP Isoforms

| CYP Isoform | Vmax/Km (relative units) | Reference |

| CYP3A4 | 1.9 | |

| CYP3A5 | 3.3 |

Experimental Protocols

This section outlines the typical methodologies employed in the study of eplerenone metabolism to this compound.

In Vitro Incubation with Human Liver Microsomes

A common method to study the in vitro metabolism of eplerenone involves incubation with pooled human liver microsomes.

Materials:

-

Eplerenone

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a stable isotope-labeled analog of eplerenone or another suitable compound)

Procedure:

-

Prepare a stock solution of eplerenone in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (typically at a final concentration of 0.5 mg protein/mL) in potassium phosphate buffer at 37°C for a short period (e.g., 5 minutes).

-

Add eplerenone to the incubation mixture at various concentrations to determine kinetic parameters.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking for a specified period (e.g., 0, 10, 20, 30, and 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the presence of eplerenone and this compound using a validated analytical method, such as LC-MS/MS.

In Vitro Incubation with Recombinant CYP Enzymes

To determine the specific contribution of individual CYP isoforms, incubations are performed with recombinant human CYP enzymes co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

Materials:

-

Eplerenone

-

Recombinant human CYP3A4 and CYP3A5

-

Cytochrome P450 reductase

-

Liposomes (e.g., phosphatidylcholine)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

Procedure:

-

Reconstitute the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes according to the manufacturer's instructions.

-

Pre-incubate the enzyme/reductase/liposome mixture in potassium phosphate buffer at 37°C.

-

Add eplerenone to the mixture.

-

Initiate the reaction by adding NADPH.

-

Follow the incubation, termination, and analysis steps as described for the human liver microsome assay.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of eplerenone and this compound is typically achieved using a sensitive and specific LC-MS/MS method.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: A reverse-phase C8 or C18 column (e.g., Zorbax XDB-C8).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60, v/v) containing an additive like ammonium acetate (e.g., 10 mM) to improve ionization.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 10-20 µL.

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Electrospray ionization (ESI), often in positive mode for eplerenone and its metabolites.

-

Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection.

-

MRM Transition for Eplerenone: m/z 415 → 163.

-

MRM Transition for this compound: The precursor ion would be m/z 431 (M+H)+ for the hydroxylated metabolite. The product ion would be determined through method development, but a likely transition would involve the loss of water or other fragments.

-

Sample Preparation:

-

For in vitro samples, protein precipitation with acetonitrile is often sufficient.

-

For plasma or urine samples, solid-phase extraction (SPE) on a C18 cartridge may be necessary to remove interfering substances.

Visualizations

Metabolic Pathway

The following diagram illustrates the metabolic conversion of eplerenone to this compound catalyzed by CYP3A4 and CYP3A5.

Caption: Metabolic pathway of eplerenone to this compound.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro eplerenone metabolism study.

Caption: In vitro eplerenone metabolism experimental workflow.

Conclusion

The metabolism of eplerenone to this compound is a key metabolic pathway primarily driven by CYP3A4 and CYP3A5. The quantitative data and experimental protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals. A thorough characterization of this metabolic route is critical for the continued safe and effective use of eplerenone in clinical practice. Future research could further delineate the relative contributions of CYP3A4 and CYP3A5 in different populations and explore the potential clinical implications of genetic polymorphisms in these enzymes on eplerenone disposition.

References

The Differential Roles of CYP3A4 and CYP3A5 in the Bioactivation of Eplerenone to 21-Hydroxyeplerenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eplerenone, a selective aldosterone antagonist, is a crucial therapeutic agent in the management of cardiovascular diseases. Its metabolism is primarily mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes, leading to the formation of two major metabolites: 6β-hydroxyeplerenone and 21-hydroxyeplerenone. While CYP3A4 is the principal enzyme responsible for the formation of 6β-hydroxyeplerenone, the synthesis of this compound involves both CYP3A4 and its polymorphic isoform, CYP3A5. This technical guide provides an in-depth analysis of the distinct roles of CYP3A4 and CYP3A5 in this compound synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding the differential contributions of these enzymes is paramount for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic strategies involving eplerenone.

Introduction

Eplerenone is a cornerstone in the treatment of hypertension and heart failure, exerting its therapeutic effect by selectively blocking the mineralocorticoid receptor.[1][2][3] The clinical efficacy and safety profile of eplerenone are significantly influenced by its metabolic fate, which is predominantly governed by the CYP3A enzymes.[4][5] These enzymes, particularly CYP3A4 and CYP3A5, are responsible for the oxidative metabolism of a vast array of xenobiotics, including approximately 30-50% of all clinically used drugs.

The metabolism of eplerenone yields two primary inactive metabolites: 6β-hydroxyeplerenone and this compound. It is well-established that CYP3A4 preferentially catalyzes the 6β-hydroxylation of eplerenone. However, the formation of this compound is a more complex process involving both CYP3A4 and CYP3A5. Notably, CYP3A5 exhibits a pronounced preference for 21-hydroxylation, highlighting a significant functional distinction between these two closely related enzymes. This guide aims to dissect the specific roles of CYP3A4 and CYP3A5 in the synthesis of this compound, providing a comprehensive resource for researchers and drug development professionals.

Quantitative Analysis of Enzyme Kinetics

The enzymatic efficiency of CYP3A4 and CYP3A5 in metabolizing eplerenone to its hydroxylated derivatives has been quantified in several in vitro studies. The following tables summarize the key kinetic parameters, providing a clear comparison of the catalytic activities of these enzymes.

Table 1: Kinetic Parameters for Eplerenone Hydroxylation in Human Liver Microsomes

| Metabolic Pathway | Vmax (nmol/min/mg) | Km (μM) |

| 6β-hydroxylation | 0.973 | 217 |

| 21-hydroxylation | 0.143 | 211 |

Table 2: Intrinsic Clearance (Vmax/KM) for this compound Formation by Recombinant CYP3A4 and CYP3A5

| Enzyme | Vmax/KM |

| CYP3A4 | 1.9 |

| CYP3A5 | 3.3 |

These data clearly indicate that while both enzymes can produce this compound, CYP3A5 is significantly more efficient in this metabolic pathway, as evidenced by its higher intrinsic clearance. This preferential activity of CYP3A5 has important implications for individuals expressing this enzyme, which is subject to genetic polymorphism.

Signaling Pathways and Metabolic Network

The metabolic conversion of eplerenone to its hydroxylated metabolites by CYP3A4 and CYP3A5 can be visualized as a branched pathway. The following diagram, generated using Graphviz, illustrates this process.

Caption: Metabolic pathway of eplerenone hydroxylation by CYP3A4 and CYP3A5.

Experimental Protocols

The characterization of CYP3A4 and CYP3A5-mediated eplerenone metabolism relies on robust in vitro experimental systems. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to determine the kinetics of eplerenone metabolism in a mixed-enzyme system representative of the human liver.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Eplerenone

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing HLMs (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer.

-

Substrate Addition: Add varying concentrations of eplerenone (e.g., 1 to 500 μM) to the incubation mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 15 minutes), ensuring linearity of the reaction.

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Metabolism Studies with Recombinant CYP Enzymes

This protocol allows for the specific assessment of the catalytic activity of individual CYP isoforms (CYP3A4 and CYP3A5).

Materials:

-

Recombinant human CYP3A4 and CYP3A5 co-expressed with cytochrome P450 reductase and cytochrome b5 in a suitable expression system (e.g., baculovirus-infected insect cells)

-

Eplerenone

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

Procedure:

-

Incubation Setup: Prepare separate incubation mixtures for CYP3A4 and CYP3A5, each containing the recombinant enzyme (e.g., 10-50 pmol/mL) in potassium phosphate buffer.

-

Substrate Addition: Add a range of eplerenone concentrations to each incubation mixture.

-

Pre-incubation: Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time.

-

Reaction Termination: Stop the reaction with ice-cold acetonitrile containing the internal standard.

-

Sample Processing and Analysis: Follow steps 7 and 8 from the HLM protocol.

-

Data Analysis: Calculate the intrinsic clearance (Vmax/KM) for each enzyme to compare their metabolic efficiency.

Experimental and Logical Workflow

The process of investigating the role of CYP3A4 and CYP3A5 in this compound synthesis follows a logical progression from broad observations to specific enzyme kinetics.

Caption: Logical workflow for characterizing the roles of CYP3A4 and CYP3A5.

Discussion and Conclusion

The evidence strongly supports a differential role for CYP3A4 and CYP3A5 in the metabolism of eplerenone. While both enzymes contribute to the formation of this compound, CYP3A5 demonstrates a significantly higher catalytic efficiency for this specific metabolic reaction. This finding is crucial for personalized medicine, as the expression of functional CYP3A5 is highly variable in the population due to the prevalence of the non-functional CYP3A5*3 allele. Individuals who are CYP3A5 expressers may exhibit a different metabolic profile for eplerenone, potentially impacting the drug's pharmacokinetics.

It is important to note that some earlier studies suggested a minimal role for CYP3A5 in eplerenone metabolism. This discrepancy may be attributable to differences in experimental systems, such as the specific recombinant enzymes or incubation conditions used. However, more recent and direct comparisons of enzyme kinetics have consistently pointed to the preferential formation of this compound by CYP3A5.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [PDF] Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5. | Semantic Scholar [semanticscholar.org]

- 3. Eplerenone - Wikipedia [en.wikipedia.org]

- 4. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Eplerenone? [synapse.patsnap.com]

21-Hydroxyeplerenone: A Comprehensive Technical Guide to a Major Human Metabolite of Eplerenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplerenone is a selective aldosterone receptor antagonist utilized in the management of hypertension and heart failure, particularly following myocardial infarction.[1] Marketed under brand names like Inspra, it offers greater selectivity for the mineralocorticoid receptor compared to its predecessor, spironolactone, thereby reducing the incidence of hormonal side effects.[1] The clinical efficacy and safety profile of eplerenone are intrinsically linked to its metabolic fate within the human body. Eplerenone undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[2][3] Among these, 21-Hydroxyeplerenone has been identified as a significant human metabolite. This technical guide provides an in-depth exploration of this compound, detailing its formation, pharmacokinetics, and the experimental methodologies used for its characterization and quantification.

Eplerenone Metabolism and the Formation of this compound

The metabolism of eplerenone is predominantly hepatic, with the CYP3A4 isoenzyme playing a crucial role.[2] In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have confirmed that CYP3A4 is the primary catalyst for the oxidative metabolism of eplerenone. The major metabolic pathways are 6β-hydroxylation and 21-hydroxylation. While 6β-hydroxyeplerenone is the most abundant metabolite, this compound is also formed in significant amounts. Further research has indicated that while CYP3A4 preferentially forms the 6β-hydroxy metabolite, the formation of this compound is preferentially catalyzed by CYP3A5. It is important to note that the metabolites of eplerenone, including this compound, are considered to be inactive.

Caption: Metabolic pathway of eplerenone to its major metabolites.

Quantitative Pharmacokinetic Data

Following oral administration, eplerenone is well-absorbed and extensively metabolized. Studies involving radiolabeled eplerenone have allowed for the quantification of its metabolites in human excreta.

Table 1: Excretion of Eplerenone and its Major Metabolites in Humans Following a Single 100 mg Oral Dose of [14C]Eplerenone

| Compound | Percentage of Administered Dose Excreted |

| 6β-Hydroxy-eplerenone | 32.0% |

| 6β,21-Dihydroxy-eplerenone | 20.5% |

| 21-Hydroxy-eplerenone | 7.89% |

| 2α,3β,21-Trihydroxy-eplerenone | 5.96% |

| Unchanged Eplerenone | <5% |

| Data sourced from Cook et al. (2003) |

Table 2: In Vitro Enzyme Kinetics of this compound Formation in Human Liver Microsomes

| Parameter | Value |

| Vmax (nmol/min/mg) | 0.143 |

| Km (µM) | 211 |

| Data sourced from Cook et al. (2002) |

Table 3: Comparative Enzyme Efficiency for this compound Formation by Recombinant CYP3A4 and CYP3A5

| Enzyme | Vmax/Km |

| CYP3A4 | 1.9 |

| CYP3A5 | 3.3 |

| Data sourced from McGraw et al. (2019) |

Experimental Protocols

The identification and quantification of this compound rely on sophisticated analytical techniques and well-defined experimental protocols.

In Vivo Human Metabolism Study

A pivotal study for understanding the metabolic fate of eplerenone in humans involved the oral administration of radiolabeled eplerenone.

-

Study Design: Healthy human volunteers were administered a single oral dose of [14C]eplerenone (100 mg).

-

Sample Collection: Blood, urine, and fecal samples were collected at various time points post-administration.

-

Sample Analysis:

-

Total radioactivity in all collected matrices was measured to determine the extent of absorption and routes of excretion.

-

Plasma, urine, and fecal extracts were subjected to high-performance liquid chromatography (HPLC) with radioactivity detection to separate and quantify the parent drug and its metabolites.

-

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were used to elucidate the structures of the isolated metabolites.

-

In Vitro Metabolism Studies

To pinpoint the enzymes responsible for eplerenone metabolism, in vitro experiments are conducted using human liver fractions and recombinant enzymes.

-

Materials: Human liver microsomes, cDNA-expressed human CYP isoenzymes (including CYP3A4 and CYP3A5), and necessary cofactors (e.g., NADPH).

-

Incubation: Eplerenone is incubated with the enzyme source and cofactors in a controlled environment (e.g., specific temperature and pH).

-

Inhibition Studies: To confirm the role of specific CYP enzymes, selective chemical inhibitors (e.g., ketoconazole for CYP3A) or monoclonal antibodies are included in the incubation mixture to observe the reduction in metabolite formation.

-

Analysis: The reaction is quenched, and the mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Bioanalytical Method for Quantification in Human Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the standard for quantifying eplerenone and its metabolites in biological fluids.

Caption: Experimental workflow for LC-MS/MS quantification.

-

Sample Preparation:

-

An internal standard (e.g., a stable isotope-labeled analog of the analyte) is added to the human plasma sample.

-

The analytes are extracted from the plasma matrix using solid-phase extraction (SPE) on a C18 cartridge.

-

The extracted analytes are then eluted and reconstituted in a solvent compatible with the HPLC mobile phase.

-

-

Chromatographic Separation:

-

The reconstituted sample is injected into an HPLC system.

-

Separation is typically achieved on a reversed-phase column (e.g., Zorbax XDB-C8) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.

-

Conclusion

This compound is a notable, albeit pharmacologically inactive, human metabolite of eplerenone. Its formation is primarily catalyzed by CYP3A4 and CYP3A5 enzymes through hydroxylation at the 21-position. While it constitutes a smaller fraction of the administered dose compared to the 6β-hydroxy metabolite, its consistent presence underscores the importance of this metabolic pathway. The detailed experimental protocols, particularly the robust LC-MS/MS methods, are crucial for the accurate quantification of this compound in clinical and research settings. For professionals in drug development, a thorough understanding of the metabolic profile of eplerenone, including the formation and characteristics of this compound, is essential for evaluating drug-drug interactions, patient variability in metabolism, and the overall safety and efficacy of this important cardiovascular therapeutic agent.

References

The Pharmacology of 21-Hydroxyeplerenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Hydroxyeplerenone is a major metabolite of eplerenone, a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1][2] While the pharmacological activity of eplerenone is well-characterized, its metabolites, including this compound, are generally considered to be inactive.[1][3][4] This technical guide provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its formation, and discusses the gaps in the current understanding of its direct pharmacological effects.

Metabolism of Eplerenone to this compound

Eplerenone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This compound, along with 6β-hydroxyeplerenone, is a principal metabolite identified in human plasma.

The formation of this compound is catalyzed by CYP3A4 and to a lesser extent, CYP3A5. In vitro studies using human liver microsomes and cDNA-expressed enzymes have provided quantitative data on the kinetics of this metabolic pathway.

Quantitative Data on this compound Formation

| Enzyme | Vmax (nmol/min/mg) | Km (µM) | Vmax/Km | Reference |

| Human Liver Microsomes (21-hydroxylation) | 0.143 | 211 | 0.00068 | |

| Recombinant CYP3A4 | Not explicitly stated | Not explicitly stated | 1.9 | |

| Recombinant CYP3A5 | Not explicitly stated | Not explicitly stated | 3.3 |

Vmax: Maximum reaction velocity, Km: Michaelis constant (substrate concentration at half Vmax). Vmax/Km represents the catalytic efficiency of the enzyme.

dot

Caption: Metabolic pathway of Eplerenone.

Pharmacological Activity of this compound

No clinical studies have been conducted to specifically evaluate the pharmacological effects, including any potential impact on blood pressure or electrolyte balance, of this compound in humans.

Experimental Protocols

In Vitro Metabolism of Eplerenone

The following is a generalized protocol for assessing the in vitro metabolism of eplerenone to this compound using human liver microsomes, based on standard methodologies.

Objective: To determine the kinetics of this compound formation from eplerenone in a human liver microsomal system.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Eplerenone

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Substrate Addition: Add eplerenone at various concentrations to the incubation mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Termination: Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation and calculate the kinetic parameters (Vmax and Km).

dot

Caption: Experimental workflow for in vitro metabolism.

Synthesis of this compound

Conclusion

This compound is a primary metabolite of eplerenone, formed via CYP3A4 and CYP3A5-mediated hydroxylation. While it is consistently referred to as an "inactive" metabolite, there is a notable absence of publicly available quantitative data to definitively characterize its pharmacological activity, particularly its binding affinity for the mineralocorticoid receptor. This lack of data represents a significant gap in the complete pharmacological profile of eplerenone and its metabolites. Further research, including receptor binding studies and potentially in vivo assessments of this compound, would be necessary to provide a more comprehensive understanding of its pharmacological role.

References

21-Hydroxyeplerenone: A Technical Review of Mineralocorticoid Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eplerenone is a selective mineralocorticoid receptor (MR) antagonist utilized in the management of hypertension and heart failure. Its pharmacological profile is distinguished by a reduced incidence of hormonal side effects compared to its predecessor, spironolactone. Eplerenone undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites. Among these, 21-Hydroxyeplerenone is a significant product. This technical guide provides a comprehensive overview of the mineralocorticoid receptor activity of this compound, summarizing available data, outlining relevant experimental methodologies, and illustrating key biological and experimental pathways.

Mineralocorticoid Receptor Activity of this compound

Eplerenone is primarily metabolized into metabolites that are considered pharmacologically inactive.[1][2] Regulatory documents, including the U.S. Food and Drug Administration (FDA) Clinical Pharmacology and Biopharmaceutics Review for the New Drug Application of eplerenone, explicitly state that the parent drug is metabolized to inactive products.[3] The major metabolic pathways include 6β-hydroxylation and 21-hydroxylation.[3][4]

While this compound is a notable metabolite, extensive literature searches do not yield publicly available quantitative data regarding its specific binding affinity (e.g., IC₅₀ or Kᵢ) for the mineralocorticoid receptor. The consensus in peer-reviewed literature and regulatory summaries is that eplerenone's metabolites do not contribute significantly to its therapeutic effect.

To provide a relevant context for the selectivity of the parent compound, the following table summarizes the receptor binding profile of eplerenone itself.

Table 1: In Vitro Receptor Binding Affinity of Eplerenone

| Receptor Target | Binding Affinity (pKi) | Reference Compound |

| Mineralocorticoid Receptor (MR) | 7.0 ± 0.1 | Aldosterone |

| Glucocorticoid Receptor (GR) | 4.9 ± 0.1 | Dexamethasone |

| Progesterone Receptor (PR) | 4.3 ± 0.2 | Progesterone |

| Androgen Receptor (AR) | 5.3 ± 0.3 | Testosterone |

| Data presented as mean ± standard deviation. A higher pKi value indicates stronger binding affinity. |

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. There, it dimerizes and binds to mineralocorticoid response elements (MREs) on the DNA, recruiting coactivators to initiate the transcription of target genes. MR antagonists like eplerenone compete with aldosterone for binding to the MR, preventing this downstream signaling cascade.

Caption: Classical Mineralocorticoid Receptor (MR) signaling pathway.

Experimental Protocols

While specific data for this compound is not available, the following sections detail standard, representative methodologies used to characterize the activity of compounds at the mineralocorticoid receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the mineralocorticoid receptor, allowing for the determination of the compound's binding affinity (Kᵢ).

Objective: To determine the affinity of a test compound for the human mineralocorticoid receptor.

Materials:

-

Receptor Source: Cytosol from cells overexpressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Aldosterone (specific activity ~70-100 Ci/mmol).

-

Non-specific Binding Control: High concentration of unlabeled aldosterone (e.g., 1 µM).

-

Test Compound: this compound (or other compounds of interest) at various concentrations.

-

Assay Buffer: Tris-HCl buffer with molybdate, glycerol, and dithiothreitol.

-

Scintillation Cocktail and Scintillation Counter .

Workflow:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.

-

Incubation: In microtiter plates, combine the receptor preparation, a fixed concentration of [³H]-Aldosterone (typically at its Kₔ value), and varying concentrations of the test compound. Three sets of tubes are prepared:

-

Total Binding: Receptor + [³H]-Aldosterone.

-

Non-specific Binding: Receptor + [³H]-Aldosterone + excess unlabeled aldosterone.

-

Competitive Binding: Receptor + [³H]-Aldosterone + test compound dilutions.

-

-

Equilibration: Incubate the plates for 18-24 hours at 4°C to reach binding equilibrium.

-

Separation: Separate receptor-bound from free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a Mineralocorticoid Receptor Radioligand Binding Assay.

Transcriptional Reporter Gene Assay (Functional Antagonism)

This cell-based functional assay measures the ability of a compound to inhibit the transcriptional activation of the MR by an agonist.

Objective: To determine the functional antagonist potency of a test compound.

Materials:

-

Cell Line: A mammalian cell line that does not endogenously express MR (e.g., U2-OS or HEK293).

-

Expression Plasmid: A plasmid encoding the full-length human mineralocorticoid receptor.

-

Reporter Plasmid: A plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with multiple MREs.

-

Transfection Reagent: A lipid-based transfection reagent.

-

Agonist: Aldosterone at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Test Compound: this compound (or other compounds) at various concentrations.

-

Luciferase Assay Reagent and Luminometer .

Workflow:

-

Cell Culture & Transfection: Plate cells in multi-well plates. Co-transfect the cells with the MR expression plasmid and the MRE-reporter plasmid using a suitable transfection reagent. Allow cells to express the receptors for 24 hours.

-

Compound Treatment: Remove the transfection medium and replace it with fresh medium containing a fixed concentration of aldosterone (agonist) and varying concentrations of the test compound (potential antagonist).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer.

-

Signal Detection: Add the appropriate substrate (e.g., luciferin for luciferase) to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis:

-

Normalize the reporter signal (e.g., to total protein concentration if necessary).

-

Plot the percentage of agonist-stimulated activity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the aldosterone-induced transcriptional activity.

-

Conclusion

This compound is a major metabolite of eplerenone. Based on information from regulatory agencies and the scientific literature, it is considered to be a pharmacologically inactive compound with no significant activity at the mineralocorticoid receptor. Consequently, the therapeutic effects of eplerenone administration are attributed solely to the parent drug. While direct quantitative binding or functional data for this compound are not publicly available, standardized in vitro methods, such as radioligand binding and transcriptional reporter assays, form the basis for characterizing the activity of any compound at the mineralocorticoid receptor.

References

- 1. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Profile of 21-Hydroxyeplerenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies related to 21-Hydroxyeplerenone, a major metabolite of the mineralocorticoid receptor antagonist, eplerenone. The primary focus of existing research has been on the metabolic pathways leading to the formation of this compound, rather than its intrinsic pharmacological activity. Multiple sources indicate that eplerenone does not have any identified active metabolites in human plasma.[1][2] This document summarizes the key findings on its metabolic generation, including detailed enzymatic kinetics and experimental protocols. While direct in vitro studies on the biological activity of this compound are notably absent in the current scientific literature, this guide presents the available data on its formation to support further research and drug development efforts.

Introduction

Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure.[3] It exerts its therapeutic effects by binding to the mineralocorticoid receptor, thereby blocking the action of aldosterone.[1][3] The metabolism of eplerenone is extensive and primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme. This process leads to the formation of several metabolites, with this compound being one of the major products identified. Understanding the in vitro characteristics of this metabolite is crucial for a complete pharmacological profile of eplerenone.

In Vitro Metabolism of Eplerenone to this compound

The formation of this compound is a key metabolic pathway for eplerenone. In vitro studies have been instrumental in elucidating the enzymes responsible and the kinetics of this reaction.

Role of Cytochrome P450 Isoforms

In vitro investigations have unequivocally identified CYP3A4 as the primary enzyme responsible for the 21-hydroxylation of eplerenone in humans. Studies utilizing recombinant human CYP enzymes have further delineated the roles of different CYP3A isoforms, indicating that while CYP3A4 is the main contributor, CYP3A5 also facilitates the formation of this compound, albeit to a lesser extent.

Enzyme Kinetics

Quantitative data from in vitro studies using human liver microsomes and recombinant CYP enzymes have provided insights into the efficiency of this compound formation. The following tables summarize the key kinetic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of this compound from Eplerenone in Human Liver Microsomes

| Parameter | Value | Reference |

| Vmax (nmol/min/mg) | 0.143 | |

| Km (µM) | 211 |

Table 2: Relative Contribution of Recombinant CYP3A4 and CYP3A5 to the Formation of this compound

| Enzyme | Vmax/Km (relative units) | Reference |

| CYP3A4 | 1.9 | |

| CYP3A5 | 3.3 |

Experimental Protocols

The following section details the methodologies employed in the in vitro studies of this compound formation.

In Vitro Metabolism using Human Liver Microsomes

This experimental workflow is designed to determine the kinetic parameters of eplerenone metabolism in a system that contains a mixture of human drug-metabolizing enzymes.

Caption: Workflow for in vitro metabolism of eplerenone in human liver microsomes.

Methodology:

-

Preparation of Incubation Mixture: Pooled human liver microsomes are pre-warmed at 37°C in a phosphate buffer.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of varying concentrations of eplerenone and an NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a specified period, typically within the linear range of metabolite formation.

-

Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which precipitates the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

Quantification: The concentration of this compound in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The rate of metabolite formation at each substrate concentration is determined, and kinetic parameters (Vmax and Km) are calculated by fitting the data to the Michaelis-Menten equation.

Metabolism using Recombinant CYP Enzymes

This protocol is employed to identify the specific CYP isoforms responsible for the metabolism of eplerenone and to determine their relative contributions.

Caption: Experimental workflow for eplerenone metabolism by recombinant CYP enzymes.

Methodology:

-

Reaction Components: A reaction mixture is prepared containing a specific recombinant human CYP isoform (e.g., CYP3A4 or CYP3A5), cytochrome P450 reductase, and a lipid source in a buffer system.

-

Substrate Addition: Eplerenone is added to the reaction mixture.

-

Initiation: The reaction is initiated by the addition of NADPH.

-

Incubation: The mixture is incubated at 37°C.

-

Termination and Analysis: The reaction is terminated, and the formation of this compound is quantified by LC-MS/MS, as described in the previous protocol.

Biological Activity of this compound

A thorough review of the scientific literature reveals a notable absence of in vitro studies designed to characterize the direct biological or pharmacological activity of this compound. Official drug information and pharmacokinetic studies consistently state that no active metabolites of eplerenone have been identified in human plasma. This suggests that this compound is likely pharmacologically inactive, particularly with respect to mineralocorticoid receptor antagonism.

The following signaling pathway illustrates the established mechanism of action of the parent compound, eplerenone, and the metabolic conversion to this compound.

Caption: Eplerenone's mechanism of action and its metabolism to this compound.

Conclusion